Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H9Cl2NO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the amino and ester functional groups. One common method involves the use of methyl acrylate and ammonia in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
- Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride
- 3-{[(2,5-dichlorothiophen-3-yl)methyl]amino}-2,2-difluoropropanoic acid;hydrochloride
Uniqueness
Methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate hydrochloride is unique due to the presence of the dichlorothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties .
Properties
IUPAC Name |
methyl 2-amino-3-(2,5-dichlorothiophen-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S.ClH/c1-13-8(12)5(11)2-4-3-6(9)14-7(4)10;/h3,5H,2,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCRQCSBGWXYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(SC(=C1)Cl)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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